methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Medicinal Chemistry ADME Prediction Chromatography

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1007517-46-5) is a pyrazole-based building block with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol. It is commercially supplied as a liquid with a typical purity specification of 95%.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 1007517-46-5
Cat. No. B1603118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
CAS1007517-46-5
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=C(C=N1)Br
InChIInChI=1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
InChIKeyHIBCHSRWJQMUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1007517-46-5) Procurement Specification & Baseline Profile


Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1007517-46-5) is a pyrazole-based building block with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol . It is commercially supplied as a liquid with a typical purity specification of 95% . The compound features a 4-bromopyrazole ring linked to a methyl propanoate chain, a structural motif that confers specific physicochemical and reactivity profiles distinct from its positional isomers and ester analogs .

Why In-Class Pyrazole Propanoates Cannot Be Interchanged with Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate


Despite sharing a common 4-bromo-1H-pyrazole core, subtle variations in ester alkyl chain length and substitution position produce measurable differences in lipophilicity, boiling point, and hydrolytic stability. For example, shifting the ester linkage from the 3-position to the 2-position alters the ACD/LogP by 0.18 units and reduces the boiling point by approximately 25 °C . These physicochemical divergences directly impact chromatographic retention times, phase-transfer behavior in biphasic reactions, and compatibility with thermally sensitive downstream transformations. Generic substitution without accounting for these quantifiable differences can lead to unexpected purification challenges, altered reaction kinetics, and compromised synthetic reproducibility .

Quantitative Differentiation Evidence for Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 3-Position Ester vs. 2-Position Isomer

The ACD/LogP of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is 1.56 , compared to 1.38 for the 2-substituted positional isomer methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate . This +0.18 log unit increase represents a ~51% greater octanol-water partition coefficient for the 3-position isomer.

Medicinal Chemistry ADME Prediction Chromatography

Boiling Point Differentiation: 3-Position Ester vs. 2-Position Isomer

The predicted boiling point of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is 307.3 ± 22.0 °C at 760 mmHg , whereas the 2-substituted isomer exhibits a significantly lower boiling point of 281.8 ± 20.0 °C under the same conditions . This 25.5 °C difference is attributable to altered intermolecular interactions resulting from the different ester attachment position.

Process Chemistry Distillation Thermal Stability

Lipophilicity Differentiation: Methyl Ester vs. Free Carboxylic Acid

The methyl ester derivative exhibits an ACD/LogP of 1.56 , whereas the corresponding free carboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, has a measured LogP of 0.96 . This 0.60 log unit difference corresponds to a ~4-fold higher lipophilicity for the ester form.

Prodrug Design Purification Bioavailability

Boiling Point Differentiation Across Ester Alkyl Chain Length

The boiling point of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (307.3 ± 22.0 °C) is intermediate between the tert-butyl ester analog (335.3 ± 22.0 °C) and the carboxylic acid (372.4 ± 22.0 °C) . This graded volatility profile allows researchers to select the optimal protecting group strategy based on thermal tolerance and desired isolation method.

Process Chemistry Distillation Volatility

Commercial Purity Specification Consistency

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is consistently offered at 95% purity across multiple reputable vendors including Sigma-Aldrich , AK Scientific , and BOC Sciences . This uniformity in commercial specification reduces the risk of batch-to-batch variability compared to less common analogs where purity standards are less established.

Procurement Quality Control Reproducibility

Validated Application Scenarios for Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate


Suzuki-Miyaura Cross-Coupling for Biaryl Pyrazole Construction

The 4-bromo substituent on the pyrazole ring serves as a robust electrophilic handle for palladium-catalyzed Suzuki-Miyaura couplings, enabling the installation of diverse aryl and heteroaryl boronic acids. This reactivity is well-documented for 4-bromo-1H-pyrazol-1-yl derivatives and is a key step in the synthesis of JAK inhibitors such as ruxolitinib intermediates [1]. The methyl ester functionality remains intact under standard coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100 °C), allowing subsequent ester hydrolysis or transesterification as needed.

Medicinal Chemistry Scaffold Diversification via Ester Hydrolysis

The methyl ester serves as a protected carboxylic acid, enabling lipophilic-phase transformations prior to unveiling the free acid for salt formation, amide coupling, or conjugation. The +0.60 LogP differential versus the free acid facilitates normal-phase chromatographic purification of intermediates before final deprotection, a strategic advantage in parallel library synthesis.

Process Chemistry Intermediate for Pyrazole-Containing APIs

The compound's moderate boiling point (307.3 °C) and established commercial availability at 95% purity make it suitable for multi-kilogram process development. Its use as a building block in the preparation of ruxolitinib intermediates [1] underscores its relevance in the scalable synthesis of FDA-approved pharmaceuticals, where consistent quality and predictable physicochemical behavior are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.